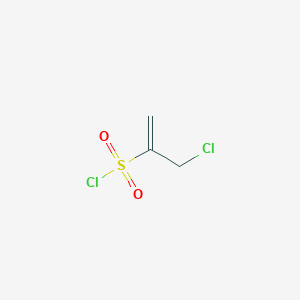
3-Chloroprop-1-ene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroprop-1-ene-2-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloroprop-1-ene-2-sulfonyl chloride can be synthesized through various methods. One common method involves the high-temperature chlorination of propylene. In this process, propylene is subjected to high-temperature chlorination after preheating, and the crude product is obtained by condensation and distillation . Another method involves the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloroprop-1-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, addition, polymerization, hydrolysis, ammoniation, cyanation, and esterification . These reactions are facilitated by the presence of the sulfonyl chloride and chloro groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, nucleophiles, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions with nucleophiles can produce various substituted sulfonyl chlorides .
Applications De Recherche Scientifique
3-Chloroprop-1-ene-2-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. In biology and medicine, it is studied for its potential use in drug development and as a tool for modifying biomolecules. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloroprop-1-ene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biomolecules and other chemical compounds by forming covalent bonds with nucleophilic sites . The molecular pathways involved in these reactions depend on the specific targets and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Chloroprop-1-ene-2-sulfonyl chloride include other sulfonyl chlorides and chloro derivatives, such as 3-chloroprop-2-ene-1-sulfonyl chloride .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of reactivity and stability. The presence of both the sulfonyl chloride and chloro groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .
Propriétés
Formule moléculaire |
C3H4Cl2O2S |
|---|---|
Poids moléculaire |
175.03 g/mol |
Nom IUPAC |
3-chloroprop-1-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |
Clé InChI |
DTRVXXBLQQSDEJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


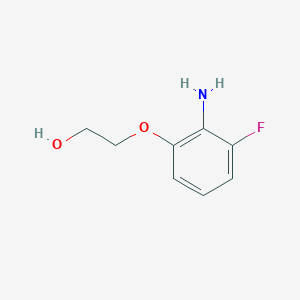
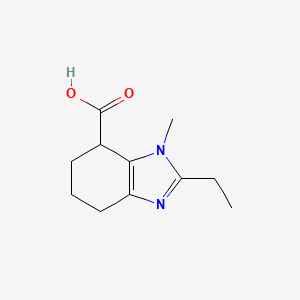
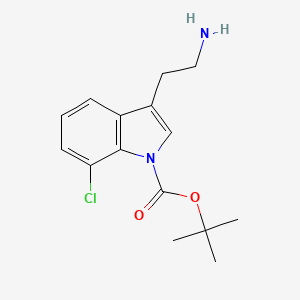
![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
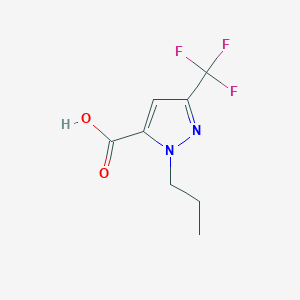
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)

![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
